(4-Methoxy-2-nitrophenyl)methanamine

Beschreibung

Chemical Identity and Nomenclature

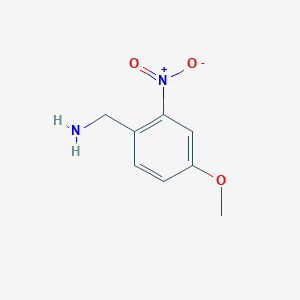

(4-Methoxy-2-nitrophenyl)methanamine is a nitroaromatic compound characterized by a benzylamine backbone substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at the 4- and 2-positions of the phenyl ring, respectively. Its systematic IUPAC name is This compound , reflecting the positions and types of substituents. The molecular formula C₈H₁₀N₂O₃ corresponds to a molecular weight of 182.18 g/mol , as calculated from its constituent atoms.

The compound’s structural features are further defined by its SMILES notation (COC1=CC(=C(C=C1)CN)N+[O-]) and InChIKey (BIELODAMHRLSCS-UHFFFAOYSA-N), which encode its connectivity and stereochemical properties. Common synonyms include 4-Methoxy-2-nitrobenzylamine and 2-Nitro-4-methoxybenzylamine , both of which emphasize the substitution pattern.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₀N₂O₃ | |

| Molecular Weight | 182.18 g/mol | |

| SMILES | COC1=CC(=C(C=C1)CN)N+[O-] | |

| InChIKey | BIELODAMHRLSCS-UHFFFAOYSA-N |

The crystalline structure of related derivatives, such as its hydrochloride salt (CID 12423130), has been resolved via X-ray diffraction, revealing a monoclinic lattice with specific unit cell parameters. These structural insights are critical for understanding its reactivity and interactions in synthetic applications.

Historical Context and Discovery Timeline

Academic Significance in Organic and Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its nitro group facilitates electrophilic substitution reactions, while the methoxy group enhances solubility in polar solvents, making it amenable to further functionalization.

In medicinal chemistry, the compound’s derivatives have been explored for their potential bioactivity. For instance, nitroaromatic compounds are often precursors to antimicrobial agents and kinase inhibitors . A 2023 study reported the synthesis of quinoxaline derivatives using structurally similar nitroanilines, demonstrating antiproliferative effects in cancer cell lines. Additionally, its role in synthesizing idarubicin analogs—a class of anthracycline antibiotics—underscores its relevance in drug development.

The compound’s academic value is further evidenced by its inclusion in chemical databases like PubChem and its use in pedagogical contexts to teach nitration and protection-deprotection strategies in advanced organic chemistry courses.

Eigenschaften

IUPAC Name |

(4-methoxy-2-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIELODAMHRLSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497560 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-41-3 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Steps and Conditions

| Step | Description | Conditions | Flow Rate | Temperature | Reaction Time | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|---|---|

| 1. Nitration | Reaction of starting material with nitrating agent in continuous flow reactor | Continuous flow reactor I & II | 35 mL/min to 1.2 L/min | 25–80 °C | 30 s to 10 min | - | - |

| 2. Hydrolysis | Hydrolysis of 4-methoxy-2-nitroacetanilide to 4-methoxy-2-nitroaniline | Continuous flow reactor III | 65 mL/min to 1.2 L/min | 40–80 °C | 2 min to 40 min | - | - |

| 3. Post-treatment | Stirring at 0 °C, filtration, recrystallization with isopropanol | Batch process | - | 0 °C | 1 h | 85–87 | 99 |

- The nitration step produces 4-methoxy-2-nitroacetanilide as an intermediate.

- Hydrolysis converts this intermediate to 4-methoxy-2-nitroaniline.

- Post-treatment includes cooling, filtration, and recrystallization to obtain a high-purity product.

Performance Data

- Total yield across nitration, hydrolysis, and post-treatment: 85–87%

- Purity by HPLC: 99%

- Scale examples: 48.9 g to 464.0 g batches reported with consistent quality.

Synthesis of this compound via Reduction

While the above method focuses on the nitroaniline intermediate, the final step to obtain this compound involves the reduction of the nitro group to the corresponding amine.

- Common reduction methods include catalytic hydrogenation (using Pd/C or Raney Nickel catalysts) or chemical reduction (e.g., using iron powder and acid).

- The choice of reduction method depends on scale, desired purity, and equipment availability.

- Reduction must be carefully controlled to avoid over-reduction or side reactions.

Acetylation and Crystallization of Related Derivatives

Studies on related compounds such as N-(4-Methoxy-2-nitrophenyl)acetamide provide insight into intermediate handling and purification:

- Acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid at room temperature for 18 hours yields the acetamide derivative.

- Purification by recrystallization from aqueous solution yields single crystals suitable for structural analysis.

- The compound exhibits specific torsion angles indicating non-planarity, relevant for understanding reactivity and crystallization behavior.

Synthesis Table for N-(4-Methoxy-2-nitrophenyl)acetamide

| Reagent | Quantity | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 4-Methoxy-2-nitroaniline | 3.36 g (20 mmol) | Glacial acetic acid | Room temp | 18 h | Stirred continuously |

| Acetic anhydride | 2.46 g (24 mmol) | - | - | - | Added to reaction mixture |

| Workup | Vacuum drying | Recrystallization | - | - | Twice from aqueous solution |

Analytical and Structural Data Supporting Preparation

- High-performance liquid chromatography (HPLC) confirms product purity at 99% for key intermediates and final compounds.

- X-ray crystallography reveals molecular geometry and hydrogen bonding patterns important for understanding compound stability and reactivity.

- Hydrogen bond geometry and torsion angles have been precisely measured, aiding in the design of synthetic routes and purification protocols.

Hydrogen Bond Geometry Example for N-(4-Methoxy-2-nitrophenyl)acetamide

| Donor–Acceptor | D–H (Å) | H–A (Å) | D–A (Å) | Angle (°) |

|---|---|---|---|---|

| N1–H1⋯O3 | 0.87 | 1.92 | 2.63 | 137 |

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Continuous Flow Nitration & Hydrolysis | High yield (85–87%), high purity (99%), scalable | Efficient, controlled reaction conditions | Requires specialized equipment |

| Acetylation of Nitroaniline | Mild conditions, good crystallization | Useful for intermediate purification | Longer reaction time (18 h) |

| Reduction of Nitro Group | Converts nitro to amine, essential final step | Versatile methods available | Needs careful control to avoid side reactions |

Analyse Chemischer Reaktionen

Types of Reactions: (4-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Reduction: 4-Methoxy-2-aminophenylmethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Methoxy-2-nitrobenzaldehyde or 4-Methoxy-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- (4-Methoxy-2-nitrophenyl)methanamine is primarily utilized as an intermediate in the synthesis of various organic compounds. Its derivatives are synthesized for potential use in pharmaceuticals, agrochemicals, and specialty chemicals. For instance, it is involved in the production of drugs like omeprazole through its precursor, 4-methoxy-2-nitroaniline .

Synthetic Routes

- The compound can be synthesized via nitration of 4-methoxyaniline followed by reduction processes. The nitration introduces the nitro group at the ortho position relative to the methoxy group, while subsequent reduction transforms the nitro group into an amino group.

Biological Research

Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing broad-spectrum activity. The minimum inhibitory concentrations (MICs) for several strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

- Studies have demonstrated that this compound may exhibit anticancer properties by interacting with proteins involved in DNA repair processes and inducing apoptosis in cancer cell lines. Its mechanism may involve disrupting cellular signaling pathways critical for cancer cell survival.

Industrial Applications

Dyes and Pigments Production

- In industrial settings, this compound is used in the manufacture of dyes and pigments due to its ability to undergo various chemical transformations. The presence of both electron-donating and electron-withdrawing groups on its structure enhances its reactivity, making it suitable for synthesizing colored compounds.

Case Studies

Inhibition of PqsD

- A notable study investigated derivatives based on similar nitrophenyl scaffolds that acted as inhibitors of PqsD, an enzyme crucial for bacterial communication in Pseudomonas aeruginosa. This inhibition can reduce biofilm formation, suggesting potential applications in treating biofilm-associated infections.

Cytotoxicity Assays

- In vitro cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines, supporting its candidacy for further development as an anticancer therapeutic agent.

Wirkmechanismus

The mechanism of action of (4-Methoxy-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy group may also influence the compound’s binding affinity to certain enzymes or receptors, thereby modulating its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

(5-Phenylfuran-2-yl)methanamine Derivatives

These derivatives (e.g., compounds 12 , 20 , 21 in ) share a methanamine core but feature a furan-phenyl scaffold. Structure-activity relationship (SAR) studies highlight the importance of substituents:

- Urea linkers enhance SIRT2 inhibition compared to thiourea or amide linkers .

- A 4-carboxyl group on the phenyl ring is critical for activity, whereas 4-methoxy or 4-methyl substituents reduce potency . Comparison: Unlike (4-Methoxy-2-nitrophenyl)methanamine, which lacks a heterocyclic furan ring, these derivatives prioritize carboxyl groups for bioactivity.

Benzimidazole and Benzotriazole Derivatives

describes benzotriazole derivatives (e.g., compounds 11–13 ) with antimicrobial activity. The methanamine group is appended to a benzotriazole core, with substituents like nitro or chloro enhancing activity against Candida albicans and bacterial strains .

Comparison : The nitro group in this compound may similarly enhance bioactivity, but its placement on a benzene ring (vs. a benzotriazole) could limit cross-target interactions.

Structural Modifications and Physicochemical Properties

(2,4,6-Trimethoxyphenyl)methanamine

This analog () has three methoxy groups, increasing electron density and steric bulk. Its hazards include H302 (harmful if swallowed) and H318 (eye damage) .

[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine

This compound () features a tetrahydrofuran-derived substituent, enhancing solubility in polar solvents. The methyl group and bulky oxolane moiety may reduce membrane permeability compared to the nitro-methoxy system .

Biologische Aktivität

(4-Methoxy-2-nitrophenyl)methanamine is an organic compound characterized by a methoxy group and a nitro group attached to a phenyl ring, along with a methanamine functional group. Its unique structure allows it to exhibit various biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of this compound is CHNO. The structural features include:

- Methoxy Group (-OCH₃) at the para position.

- Nitro Group (-NO₂) at the ortho position relative to the amine group (-NH₂).

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction can alter enzyme activity or induce apoptosis in cancer cells, thereby exhibiting potential anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial species are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound has a broad spectrum of antibacterial activity, which may be enhanced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring .

Anticancer Potential

In studies involving cancer cell lines, this compound has demonstrated potential as an anticancer agent. It interacts with proteins involved in DNA repair processes, suggesting its ability to modulate enzyme activities critical for cancer cell survival. The compound's mechanism may involve disrupting cellular signaling pathways and inducing apoptosis.

Case Studies

- Inhibition of PqsD : A study highlighted that derivatives based on a similar nitrophenyl scaffold were promising inhibitors of PqsD, an enzyme crucial for bacterial communication in Pseudomonas aeruginosa. This inhibition leads to reduced biofilm formation, indicating potential applications in treating biofilm-associated infections .

- Cytotoxicity Assays : In vitro cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines, supporting its candidacy for further development as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxy-2-nitrophenyl)methanamine, and what analytical techniques validate its purity?

- Methodology : A multi-step synthesis involving nitro group introduction and methoxy protection is commonly employed. For example, intermediates like 4-methoxy-3-nitrophenol derivatives (CAS 15174-02-4) are synthesized under controlled temperature (0–6°C) to prevent decomposition . Post-synthesis, purity is validated via HPLC (high-performance liquid chromatography) and FTIR (Fourier-transform infrared spectroscopy) to confirm functional groups and absence of byproducts .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the aromatic ring. Mass spectrometry (MS) confirms molecular weight, while UV-Vis spectroscopy identifies nitro-aromatic absorption bands (~300–400 nm). Cross-referencing with crystallographic data (e.g., Acta Crystallographica Section E reports) enhances structural certainty .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory hazards (H335) . In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention . Store at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data for derivatives of this compound be effectively refined using SHELX software?

- Methodology : SHELXL is optimal for small-molecule refinement. Key steps include:

- Inputting initial coordinates from SHELXD/SHELXS solutions.

- Applying twin refinement for high-symmetry space groups (e.g., P2₁/c).

- Validating hydrogen bonding networks via Olex2 visualization.

Cross-check with PLATON validation tools to resolve disorder or missed symmetry .

Q. How do researchers address contradictions in spectroscopic data when characterizing novel derivatives?

- Methodology : Apply iterative validation:

- Compare experimental NMR shifts with computational predictions (DFT/B3LYP).

- Re-examine crystallographic data for hydrogen atom placement errors.

- Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference.

Contradictions in nitro group orientation, for instance, may require neutron diffraction studies .

Q. What strategies resolve ambiguities in hydrogen bonding networks observed in crystallographic studies?

- Methodology :

- Refine thermal parameters (Ueq) to distinguish static vs. dynamic disorder.

- Employ Hirshfeld surface analysis to quantify intermolecular interactions.

- Compare with analogous structures (e.g., N-(4-Methoxy-2-nitrophenyl) sulfonamides) to identify conserved motifs .

Notes

- Structural ambiguities should be resolved via peer-reviewed crystallographic data (e.g., Acta Crystallographica) .

- Safety protocols must align with GHS standards and institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.